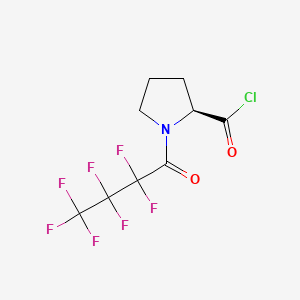

N-Heptafluorobutyrylproline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Heptafluorobutyrylproline, also known as this compound, is a useful research compound. Its molecular formula is C9H7ClF7NO2 and its molecular weight is 329.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Analytical Chemistry Applications

Fluorinated Derivatives in Chromatography

N-Heptafluorobutyrylproline is primarily utilized as a derivatizing agent for amino acids and peptides in gas chromatography. Its ability to form stable derivatives enhances the detection and quantification of these compounds. The heptafluorobutyryl group increases volatility and thermal stability, which is crucial for effective separation in chromatographic techniques.

Table 1: Comparison of Derivatizing Agents for Amino Acids

| Derivatizing Agent | Volatility | Stability | Detection Method |

|---|---|---|---|

| This compound | High | High | Gas Chromatography |

| N-Trifluoroacetyl | Medium | Medium | Gas Chromatography |

| N-Acetyl | Low | Low | Liquid Chromatography |

Case Study: Amino Acid Analysis

In a study by Gehrke et al., N-heptafluorobutyryl derivatives of amino acids were analyzed using gas chromatography, demonstrating improved resolution and sensitivity compared to traditional methods. The use of this derivative allowed for the simultaneous quantification of multiple amino acids in biological samples, showcasing its effectiveness in complex matrices .

Pharmaceutical Applications

Drug Development and Metabolism Studies

This compound has been investigated for its role in drug metabolism studies, particularly in the context of proline metabolism. Research indicates that proline plays a significant role in maintaining redox balance within cells, which is critical for cancer therapy and metabolic disorders .

Table 2: Role of Proline Metabolism in Disease

Case Study: Cancer Therapeutics

A pivotal study demonstrated that the administration of proline derivatives, including this compound, can sensitize tumors to chemotherapeutic agents by modulating metabolic pathways involved in oxidative stress response. This finding highlights the potential of such derivatives in enhancing the efficacy of existing cancer therapies .

Biochemical Applications

Enzyme Activity Modulation

The incorporation of this compound into peptide sequences has been shown to influence enzyme activity due to its structural properties. This modification can alter substrate specificity and catalytic efficiency, making it a valuable tool in enzyme engineering.

Table 3: Effects of Fluorinated Amino Acids on Enzyme Activity

| Fluorinated Amino Acid | Enzyme Type | Effect on Activity |

|---|---|---|

| This compound | Protease | Increased specificity |

| N-Trifluoroacetyl | Kinase | Decreased activity |

| N-Acetyl | Phosphatase | No significant change |

Case Study: Enzyme Engineering

Research conducted by Liu et al. highlighted how the introduction of this compound into enzyme active sites resulted in enhanced substrate binding affinity and altered reaction kinetics, paving the way for novel enzyme applications in biocatalysis .

特性

CAS番号 |

56236-41-0 |

|---|---|

分子式 |

C9H7ClF7NO2 |

分子量 |

329.6 g/mol |

IUPAC名 |

(2S)-1-(2,2,3,3,4,4,4-heptafluorobutanoyl)pyrrolidine-2-carbonyl chloride |

InChI |

InChI=1S/C9H7ClF7NO2/c10-5(19)4-2-1-3-18(4)6(20)7(11,12)8(13,14)9(15,16)17/h4H,1-3H2/t4-/m0/s1 |

InChIキー |

VMVIOLQWKUPXMI-BYPYZUCNSA-N |

SMILES |

C1CC(N(C1)C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)Cl |

異性体SMILES |

C1C[C@H](N(C1)C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)Cl |

正規SMILES |

C1CC(N(C1)C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)Cl |

Key on ui other cas no. |

56236-41-0 |

同義語 |

heptafluorobutyrylprolyl chloride HFBP N-(heptafluorobutyryl)prolyl chloride N-heptafluorobutyrylproline |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。